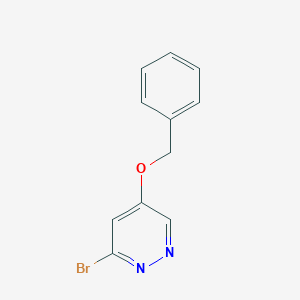
5-(Benzyloxy)-3-bromopyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-3-bromopyridazine is a heterocyclic compound that features a pyridazine ring substituted with a benzyloxy group at the 5-position and a bromine atom at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-3-bromopyridazine typically involves the bromination of 5-(Benzyloxy)pyridazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 3-position .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products:
Substitution Reactions: Products include 5-(Benzyloxy)-3-aminopyridazine and 5-(Benzyloxy)-3-thiopyridazine.
Oxidation Products: Benzyloxy derivatives such as 5-(Benzyloxy)pyridazine-3-carboxylic acid.
Reduction Products: 5-(Benzyloxy)-3-methylpyridazine.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-3-bromopyridazine is primarily based on its ability to interact with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions enable the compound to modulate various biological pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
5-(Benzyloxy)-2-hydroxybenzaldehyde: Known for its antimicrobial and antioxidant activities.
5-(Benzyloxy)indole: Used in regio- and stereoselective reactions.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Studied for its coordination chemistry with transition metals.
Uniqueness: 5-(Benzyloxy)-3-bromopyridazine stands out due to the presence of both a benzyloxy group and a bromine atom on the pyridazine ring.
Propriétés
Formule moléculaire |
C11H9BrN2O |
|---|---|
Poids moléculaire |
265.11 g/mol |
Nom IUPAC |
3-bromo-5-phenylmethoxypyridazine |
InChI |
InChI=1S/C11H9BrN2O/c12-11-6-10(7-13-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
BTZDJUHYFTVGNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=NN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


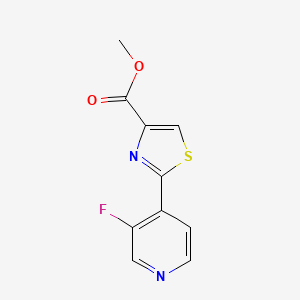
![6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13671353.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13671373.png)
![5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13671387.png)
![3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671395.png)
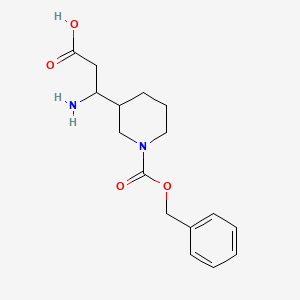
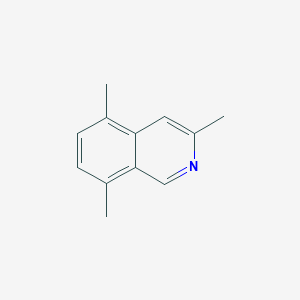
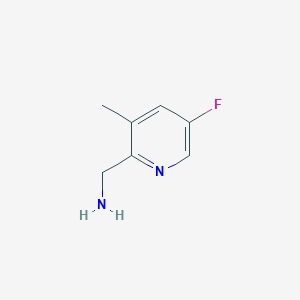
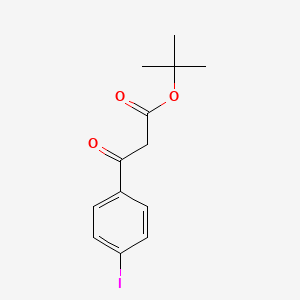
![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
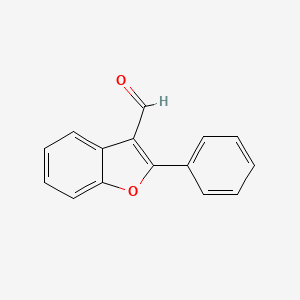
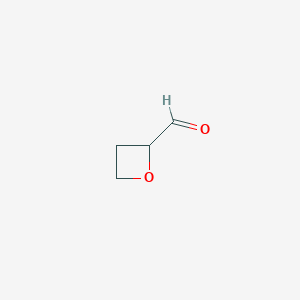
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B13671436.png)
